3-Methyl-1,8-naphthyridine-2-carboxylic acid

描述

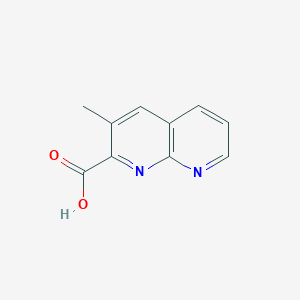

3-Methyl-1,8-naphthyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O2. It belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,8-naphthyridine-2-carboxylic acid can be achieved through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility .

化学反应分析

Types of Reactions

3-Methyl-1,8-naphthyridine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions such as NaN3 or Me3SiN3 under microwave irradiation .

Common Reagents and Conditions

Oxidation: Typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Commonly employs reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Often utilizes nucleophilic or electrophilic reagents depending on the desired substitution pattern.

Major Products

The major products formed from these reactions include various substituted naphthyridines, which can be further functionalized for specific applications .

科学研究应用

Chemical Applications

Synthesis Building Block

3-Methyl-1,8-naphthyridine-2-carboxylic acid serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation and substitution, allows chemists to create a range of derivatives with tailored properties for specific applications.

Reaction Mechanisms

The compound can participate in several types of reactions:

- Oxidation : Commonly involves oxidizing agents like potassium permanganate.

- Reduction : Typically employs reducing agents such as sodium borohydride.

- Substitution : Can utilize nucleophilic or electrophilic reagents depending on the desired outcome.

These reactions enable the formation of diverse substituted naphthyridines, which can be further functionalized for specialized uses.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that derivatives of this compound exhibit promising antimicrobial and anticancer activities. Studies have shown that certain derivatives demonstrate effectiveness against various bacterial strains and cancer cell lines, highlighting their potential for therapeutic applications .

Biochemical Assays

The compound has been investigated as a ligand in biochemical assays, aiding in the study of enzyme activities. Its interactions with biological targets can provide insights into disease mechanisms and potential treatment pathways.

Medical Applications

Pharmacological Activities

The compound has been noted for its broad spectrum of pharmacological activities:

- Antiviral

- Anti-inflammatory

- Analgesic

- Neurological Disorders Treatment (e.g., Alzheimer's disease)

These properties make it a candidate for developing new medications aimed at treating various conditions .

Industrial Applications

Material Science

In industry, this compound is utilized in the production of:

- Light-emitting diodes (LEDs)

- Dye-sensitized solar cells

- Molecular sensors

Its unique chemical properties contribute to advancements in electronic materials and renewable energy technologies.

Data Tables

| Application Area | Specific Use | Notable Properties |

|---|---|---|

| Chemistry | Building block for heterocycles | Versatile reaction pathways |

| Biology | Ligand in assays | Interaction with enzymes |

| Medicine | Antimicrobial and anticancer | Effective against bacteria and cancer cells |

| Industry | LED production | High efficiency and stability |

Case Studies

-

Antimicrobial Activity Study

A study demonstrated that derivatives of this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The research highlighted the structure-activity relationship that influences efficacy . -

Cancer Cell Line Testing

In vitro testing on cancer cell lines revealed that certain derivatives inhibited cell proliferation effectively, suggesting potential as anticancer agents. The mechanism involved interference with DNA synthesis pathways . -

Industrial Application in LEDs

The compound's incorporation into LED technology has led to advancements in efficiency and light output quality, showcasing its importance in material science applications.

作用机制

The mechanism of action of 3-Methyl-1,8-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA, interfering with RNA synthesis and protein synthesis . This binding is often reversible, allowing for modulation of biological processes without permanent alteration of the target molecules .

相似化合物的比较

Similar Compounds

Nalidixic Acid: Another naphthyridine derivative known for its antibacterial properties.

Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used to treat bacterial infections.

Quassidine E: A naturally derived naphthyridine with anti-inflammatory properties.

Uniqueness

3-Methyl-1,8-naphthyridine-2-carboxylic acid stands out due to its versatile synthetic routes and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and form diverse products makes it a valuable compound for research and industrial purposes .

生物活性

3-Methyl-1,8-naphthyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the naphthyridine family, characterized by a bicyclic structure that incorporates nitrogen atoms. Its structural formula is represented as follows:

This compound is notable for its ability to act as a ligand in biochemical assays and as a probe for studying enzyme activities.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- DNA Binding : The compound can bind to DNA, potentially interfering with RNA synthesis and protein production.

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which may contribute to its antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. Various studies have reported its effectiveness against different bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.008 µg/mL |

| Escherichia coli | 0.125 µg/mL |

| Pseudomonas aeruginosa | 0.1 µg/mL |

These findings suggest that the compound could serve as a lead structure for developing new antibiotics .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| Hepatocellular carcinoma | 2.4–2.7 |

| Ovarian carcinoma | 31.8–3.0 |

| Non-small-cell lung cancer | Significant inhibitory effects observed |

The mechanism behind its anticancer activity appears to involve oxidative stress induction and DNA damage response pathways .

Case Studies and Research Findings

- Antimicrobial Evaluation : A study conducted on several naphthyridine derivatives, including this compound, highlighted their antibacterial activity against resistant strains of bacteria. The derivatives were found to be more effective than traditional antibiotics like ciprofloxacin .

- Anticancer Studies : In another investigation focusing on the compound's anticancer properties, it was noted that specific modifications to the naphthyridine structure enhanced cytotoxicity against cancer cells. The study emphasized the importance of substituents on the naphthyridine core for optimizing activity against tumor cells .

- In Silico Studies : Computational studies have been employed to predict the binding modes and pharmacokinetic properties of this compound derivatives. These studies aid in understanding how structural variations can influence biological activity and therapeutic potential .

属性

IUPAC Name |

3-methyl-1,8-naphthyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-6-5-7-3-2-4-11-9(7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKAKEGGHTUZNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=CC=C2)N=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1535411-56-3 | |

| Record name | 3-methyl-1,8-naphthyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。